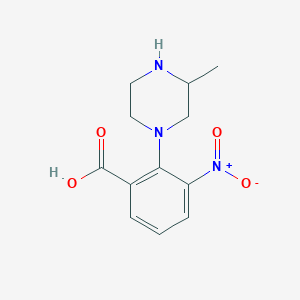

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid

CAS No.: 893611-87-5

Cat. No.: VC3948427

Molecular Formula: C12H15N3O4

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893611-87-5 |

|---|---|

| Molecular Formula | C12H15N3O4 |

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | 2-(3-methylpiperazin-1-yl)-3-nitrobenzoic acid |

| Standard InChI | InChI=1S/C12H15N3O4/c1-8-7-14(6-5-13-8)11-9(12(16)17)3-2-4-10(11)15(18)19/h2-4,8,13H,5-7H2,1H3,(H,16,17) |

| Standard InChI Key | KYYUCJDXASXGPX-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |

| Canonical SMILES | CC1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |

Introduction

Structural and Physical Properties

Molecular Characteristics

The compound has the molecular formula C₁₂H₁₅N₃O₄, with a molecular weight of 265.26 g/mol. Its structure includes:

-

Benzoic acid core: A carboxylic acid group (-COOH) at position 1.

-

Nitro group (-NO₂): Positioned at carbon 3, contributing to electron-withdrawing effects.

-

3-Methylpiperazine moiety: Attached to carbon 2 via a nitrogen atom, introducing steric bulk and potential hydrogen-bonding capacity.

Key Structural Features

| Feature | Description |

|---|---|

| Nitro Group | Electron-withdrawing, enhances reactivity in nucleophilic substitutions. |

| Piperazine Substituent | 3-Methylpiperazine provides lipophilicity and interaction potential with biological targets. |

| Carboxylic Acid | Enables salt formation and solubility modulation. |

Synthesis and Preparation

Synthetic Routes

The synthesis involves multi-step reactions optimized for yield and purity:

Step 1: Nitration

Methyl benzoate undergoes nitration to introduce a nitro group at the meta position, yielding methyl 3-nitrobenzoate.

Step 2: Piperazine Substitution

The nitro intermediate reacts with 4-methylpiperazine under basic conditions (e.g., potassium carbonate in DMF) to form methyl 2-(3-methylpiperazin-1-yl)-3-nitrobenzoate.

Step 3: Hydrolysis

Ester hydrolysis with aqueous sodium hydroxide converts the methyl ester to the carboxylic acid, producing the final compound.

Alternative Methods

Industrial-scale production may employ continuous flow reactors for improved efficiency, followed by chromatographic purification.

Medicinal Chemistry Applications

Structural Optimization Insights

-

Nitro Group Reduction: Hydrogenation to an amine could enhance solubility and target affinity.

-

Piperazine Modifications: Substitution with hydrophilic groups (e.g., morpholine) may improve pharmacokinetics .

| Compound | CC₅₀ (μM) | EC₅₀ (μM) | SI |

|---|---|---|---|

| 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid | N/A | N/A | N/A |

| IMB-26 (analog) | 73.15 | 1.47 | 48 |

| Compound 80 (analog) | 112.7 | 1.10 | 103 |

Data adapted from anti-HCV analogs .

Comparative Analysis with Related Compounds

Structural and Functional Diversity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume